2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide
Overview
Description
“2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide” is a chemical compound with the CAS Number: 1184623-15-1 . It has a molecular weight of 247.67 . The compound is stored at room temperature and is in liquid form .
Synthesis Analysis
The compound is an intermediate for the drug ticagrelor and is manufactured via chemical approaches . A ketoreductase from Chryseobacterium sp. CA49, ChKRED20, was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity . After screening an error-prone PCR library of the wild-type ChKRED20, two mutants, each bearing a single amino acid substitution of H145L or L205M, were identified with significantly increased activity .Molecular Structure Analysis
The InChI code for the compound is 1S/C11H12ClF2NO/c1-7(15(2)11(16)6-12)8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3 .Chemical Reactions Analysis
The compound is involved in the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol . The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type . Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70% .Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.67 . It is stored at room temperature and is in liquid form .Scientific Research Applications
Enzymatic Process Development for Chiral Intermediates
A ketoreductase (KRED) KR-01 was identified for transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into a vital chiral intermediate, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, with high yield and enantiomeric excess. This intermediate is crucial for synthesizing Ticagrelor, an acute coronary syndrome treatment. The enzymatic process offers a green, high-yield, and safe industrial application route, showcasing the potential of biocatalysis in synthesizing complex molecules (Guo et al., 2017).
Radiosynthesis of Herbicides and Safeners
The chemical was utilized in the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, illustrating its role in studying the metabolism and mode of action of these agricultural chemicals. This research highlights the compound's significance in developing high-specific-activity radiolabeled compounds for environmental and agricultural research (Latli & Casida, 1995).
Precursor for 3,3-Difluoroazetidinones
Chlorodifluoroacetamides, including related compounds, have been used as precursors for synthesizing 3,3-difluoroazetidinones via electrochemical silylation and subsequent reactions. This work showcases the compound's utility in developing novel synthetic routes for producing complex heterocyclic structures with potential pharmaceutical applications (Bordeau et al., 2006).
Opioid Kappa Agonists Development
The compound has been explored in the development of selective kappa-opioid agonists, indicating its potential in medicinal chemistry for creating new therapeutic agents. The study of structure-activity relationships led to identifying potent compounds with significant analgesic effects, underscoring the compound's relevance in pharmaceutical research (Barlow et al., 1991).
Pyrrole Derivatives Synthesis
The compound's reactivity has been leveraged in the synthesis of pyrrole derivatives, demonstrating its versatility in organic synthesis. These derivatives are crucial for developing novel drugs and materials, highlighting the compound's importance in broadening the scope of synthetic organic chemistry (Dawadi & Lugtenburg, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO/c1-7(15(2)11(16)6-12)8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDENIFWNVVXNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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